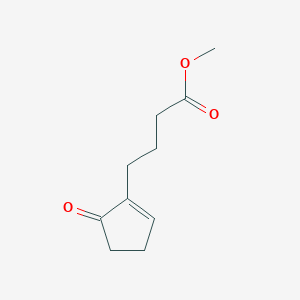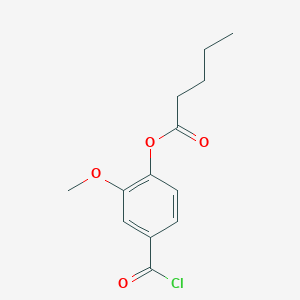
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chlorocarbonyl group and a methoxyphenyl group, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate typically involves the esterification of 4-(Chlorocarbonyl)-2-methoxybenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reaction is typically carried out in an organic solvent such as dichloromethane.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Major Products
Nucleophilic Substitution: Produces substituted esters or amides.
Hydrolysis: Yields 4-(Chlorocarbonyl)-2-methoxybenzoic acid and pentanol.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive and can be attacked by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chlorocarbonylbenzoate: Similar in structure but with a methyl ester group instead of a pentanoate group.
Ethyl 4-chlorocarbonylbenzoate: Similar but with an ethyl ester group.
Uniqueness
4-(Chlorocarbonyl)-2-methoxyphenyl pentanoate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules where selective reactivity is required .
Eigenschaften
CAS-Nummer |
56681-70-0 |
|---|---|
Molekularformel |
C13H15ClO4 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
(4-carbonochloridoyl-2-methoxyphenyl) pentanoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-4-5-12(15)18-10-7-6-9(13(14)16)8-11(10)17-2/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZUUQIMORLFQDMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1=C(C=C(C=C1)C(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


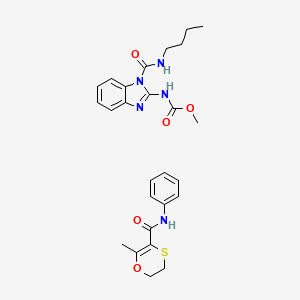
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
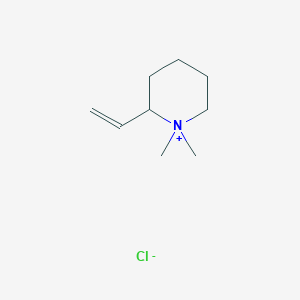
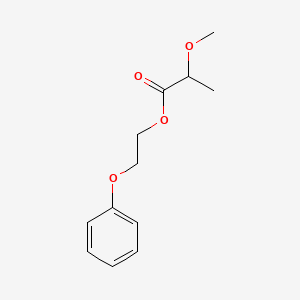
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
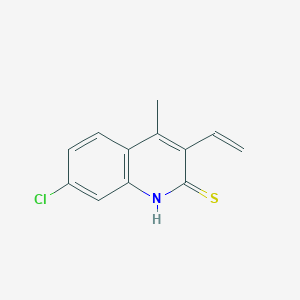
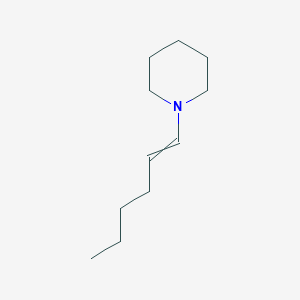
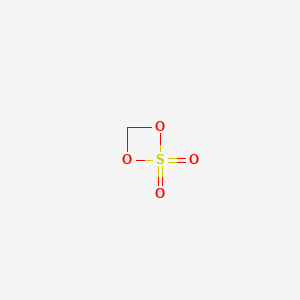
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
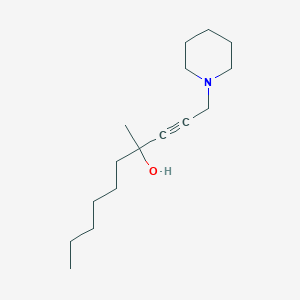
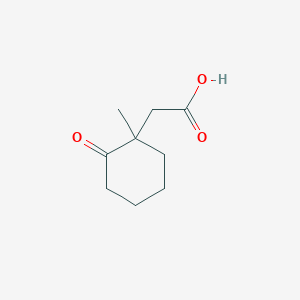
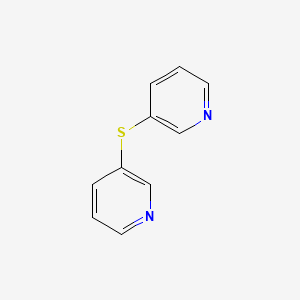
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
